2-Amino-4-fluoro-5-sulfamoylbenzoic acid
Overview
Description
2-Amino-4-fluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7FN2O4S. It is a fluorinated aromatic compound that contains both amino and sulfamoyl functional groups. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-5-sulfamoylbenzoic acid typically involves the introduction of the amino and sulfamoyl groups onto a fluorinated aromatic ring. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with sulfamide under specific conditions to introduce the sulfamoyl group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and sulfamoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Amino-4-fluoro-5-sulfamoylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atom can also enhance the compound’s stability and binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Similar structure but with a chlorine atom instead of an amino group.
4-Fluoro-3-nitrobenzoic acid: Precursor in the synthesis of 2-Amino-4-fluoro-5-sulfamoylbenzoic acid.
2-Amino-5-fluorobenzoic acid: Lacks the sulfamoyl group.
Uniqueness
This compound is unique due to the presence of both amino and sulfamoyl groups on a fluorinated aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-amino-4-fluoro-5-sulfamoylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDIPBCGHBMOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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